molecular formula C28H36N2O4 B585893 D-Phenylalanyl-d5 Nateglinide CAS No. 1356354-42-1

D-Phenylalanyl-d5 Nateglinide

Cat. No. B585893
CAS RN: 1356354-42-1
M. Wt: 469.637
InChI Key: XMXSUTQQSCOJBE-ZUPGPTRHSA-N
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Description

D-Phenylalanyl-d5 Nateglinide is a deuterium labelled form of D-Phenylalanyl Nateglinide . It is an impurity of the oral hypoglycemic agent Nateglinide . It is used for scientific research and development .


Molecular Structure Analysis

The molecular formula of D-Phenylalanyl-d5 Nateglinide is C28H31D5N2O4 . The IUPAC name is (2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[ (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid .


Chemical Reactions Analysis

The specific chemical reactions involving D-Phenylalanyl-d5 Nateglinide are not detailed in the search results. It is known to be an impurity of the oral hypoglycemic agent Nateglinide .


Physical And Chemical Properties Analysis

The molecular weight of D-Phenylalanyl-d5 Nateglinide is 469.63 . It has a boiling point of 738.2±60.0°C at 760 mmHg and a density of 1.1±0.1 g/cm3 .

Mechanism of Action

While the specific mechanism of action for D-Phenylalanyl-d5 Nateglinide is not provided, Nateglinide, the compound it is derived from, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner, stimulating the release of insulin from the pancreas .

Safety and Hazards

D-Phenylalanyl-d5 Nateglinide is intended for research use only and is not intended for diagnostic or therapeutic use . Safety data sheets indicate that if inhaled, the person should be moved to fresh air and given artificial respiration if not breathing . In case of skin contact, the affected area should be washed off with soap and water .

properties

CAS RN

1356354-42-1

Product Name

D-Phenylalanyl-d5 Nateglinide

Molecular Formula

C28H36N2O4

Molecular Weight

469.637

IUPAC Name

(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D

InChI Key

XMXSUTQQSCOJBE-ZUPGPTRHSA-N

SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O

synonyms

N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5;  N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5; 

Origin of Product

United States

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